Cas no 46810-62-2 ((4-fluorophenyl)-(3-methoxyphenyl)methanone)

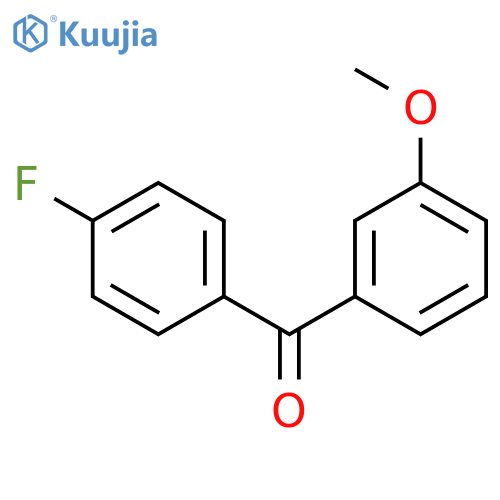

46810-62-2 structure

商品名:(4-fluorophenyl)-(3-methoxyphenyl)methanone

CAS番号:46810-62-2

MF:C14H11FO2

メガワット:230.234347581863

MDL:MFCD01311553

CID:4456814

PubChem ID:24261594

(4-fluorophenyl)-(3-methoxyphenyl)methanone 化学的及び物理的性質

名前と識別子

-

- (4-fluorophenyl)-(3-methoxyphenyl)methanone

- 4-FLUORO-3'-METHOXYBENZOPHENONE;

- 4-FLUORO-3'-METHOXYBENZOPHENONE

- OTAVA-BB 1044032

- (4-FLUOROPHENYL)(3-METHOXYPHENYL)METHANONE

- 46810-62-2

- AKOS009338271

- MFCD01311553

- DTXSID70640558

-

- MDL: MFCD01311553

- インチ: InChI=1S/C14H11FO2/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9H,1H3

- InChIKey: YVGHBSNACWYCLG-UHFFFAOYSA-N

- ほほえんだ: COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)F

計算された属性

- せいみつぶんしりょう: 230.07400

- どういたいしつりょう: 230.07430775g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 259

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.6

- トポロジー分子極性表面積: 26.3Ų

じっけんとくせい

- PSA: 26.30000

- LogP: 3.06530

(4-fluorophenyl)-(3-methoxyphenyl)methanone セキュリティ情報

(4-fluorophenyl)-(3-methoxyphenyl)methanone 税関データ

- 税関コード:2914700090

- 税関データ:

中国税関番号:

2914700090概要:

2914700090他のケトン及びキノンのハロゲン化/スルホン化誘導体(硝化及び亜硝化誘導体を含む)。付加価値税:17.0%税金還付率:9.0%規制条件:最恵国待遇なし関税:5.5%一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、アセトン申告包装

要約:

HS:291470090ケトンとキノンのハロゲン化、スルホン化、硝化または亜硝化誘導体、その他の酸素機能の有無にかかわらず税金還付率:9.0%監督管理条件:無付加価値税:17.0%最恵国待遇関税:5.5%一般関税:30.0%

(4-fluorophenyl)-(3-methoxyphenyl)methanone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 201556-1g |

4-Fluoro-3'-methoxybenzophenone |

46810-62-2 | 97% | 1g |

£340.00 | 2022-02-28 | |

| abcr | AB361703-5g |

4-Fluoro-3'-methoxybenzophenone, 97%; . |

46810-62-2 | 97% | 5g |

€1845.60 | 2023-09-06 | |

| A2B Chem LLC | AG26379-5g |

4-Fluoro-3'-methoxybenzophenone |

46810-62-2 | 97% | 5g |

$1288.00 | 2024-04-20 | |

| Crysdot LLC | CD12070228-1g |

4-Fluoro-3'-methoxybenzophenone |

46810-62-2 | 95+% | 1g |

$316 | 2024-07-24 | |

| abcr | AB361703-2 g |

4-Fluoro-3'-methoxybenzophenone; 97% |

46810-62-2 | 2g |

€1,062.60 | 2022-11-28 | ||

| Fluorochem | 201556-5g |

4-Fluoro-3'-methoxybenzophenone |

46810-62-2 | 97% | 5g |

£1120.00 | 2022-02-28 | |

| abcr | AB361703-2g |

4-Fluoro-3'-methoxybenzophenone, 97%; . |

46810-62-2 | 97% | 2g |

€1065.20 | 2023-09-06 | |

| abcr | AB361703-1g |

4-Fluoro-3'-methoxybenzophenone, 97%; . |

46810-62-2 | 97% | 1g |

€615.50 | 2023-09-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1781091-1g |

4-Fluoro-3'-methoxybenzophenone |

46810-62-2 | 98% | 1g |

¥14748.00 | 2024-05-12 | |

| A2B Chem LLC | AG26379-2g |

4-Fluoro-3'-methoxybenzophenone |

46810-62-2 | 97% | 2g |

$737.00 | 2024-04-20 |

(4-fluorophenyl)-(3-methoxyphenyl)methanone 関連文献

-

Sihua Qian,Hengwei Lin RSC Adv., 2016,6, 7902-7907

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

-

3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335

-

Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935

-

Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989

46810-62-2 ((4-fluorophenyl)-(3-methoxyphenyl)methanone) 関連製品

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 1868968-92-6(4-(3-Bromo-2-fluorophenyl)but-3-en-2-one)

- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:46810-62-2)(4-fluorophenyl)-(3-methoxyphenyl)methanone

清らかである:99%

はかる:1g

価格 ($):287.0